
4,8-Dichloro-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-6-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions and a methyl group at the 6th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as iron or copper salts, can further enhance the efficiency of the chlorination process .
化学反応の分析
Types of Reactions
4,8-Dichloro-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are susceptible to nucleophilic attack, leading to the formation of substituted quinoline derivatives.
Oxidation: The methyl group at the 6th position can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: The quinoline ring can undergo reduction reactions to form tetrahydroquinoline derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives
科学的研究の応用
4,8-Dichloro-6-methylquinoline has diverse applications in scientific research:
Medicine: The compound is explored for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .
類似化合物との比較
Similar Compounds
4,7-Dichloro-8-methylquinoline: Similar structure but with chlorine atoms at the 4th and 7th positions.
4,7-Dichloroquinoline: Lacks the methyl group at the 6th position.
4-Chloro-8-methylquinoline: Contains only one chlorine atom at the 4th position.
Uniqueness
4,8-Dichloro-6-methylquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group on the quinoline ring allows for selective functionalization and enhances its potential as a versatile intermediate in organic synthesis .
特性
CAS番号 |
948292-39-5 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC名 |
4,8-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 |
InChIキー |
NFBIRPBNNRRVBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




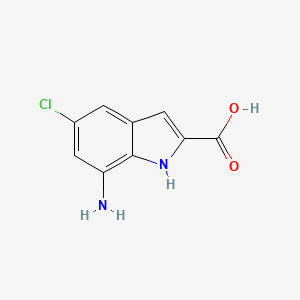


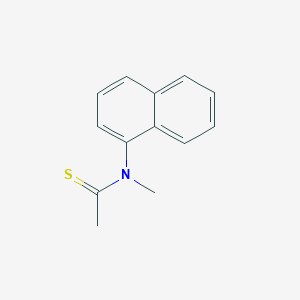
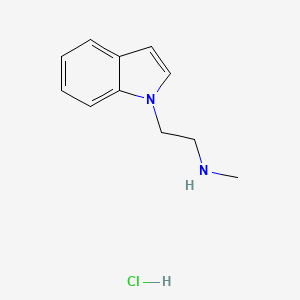

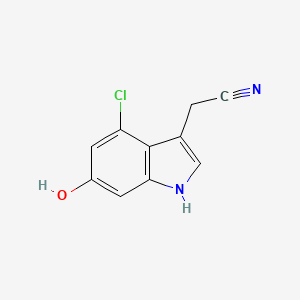
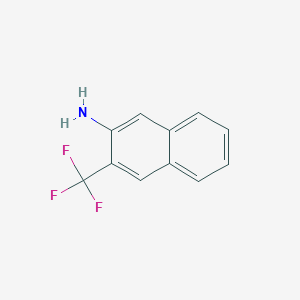
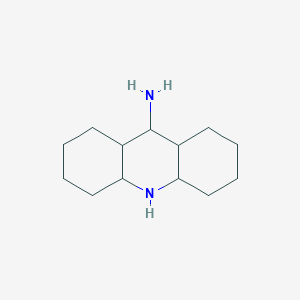
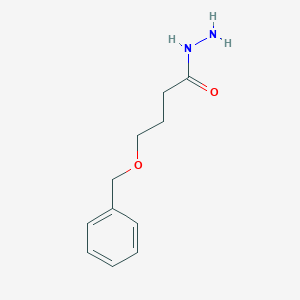
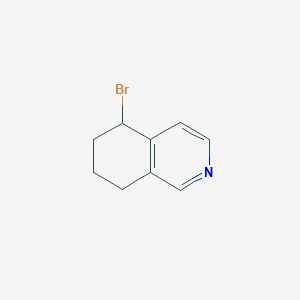
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
